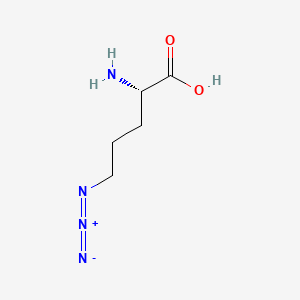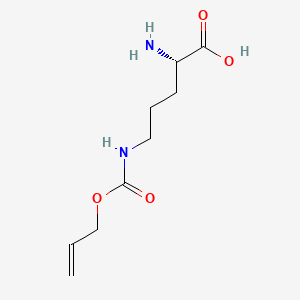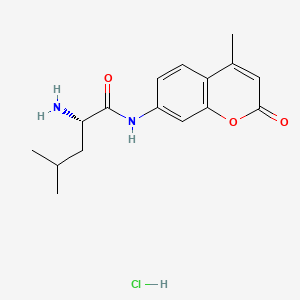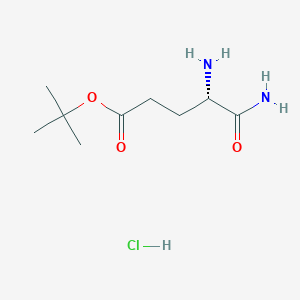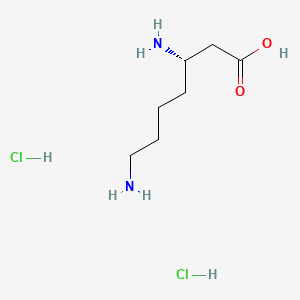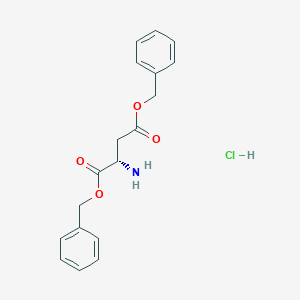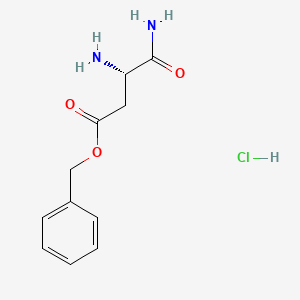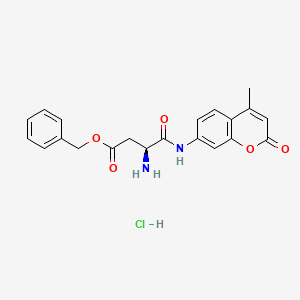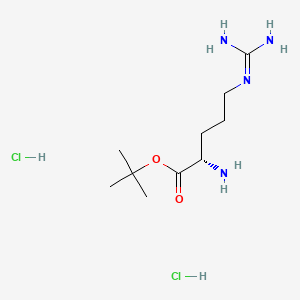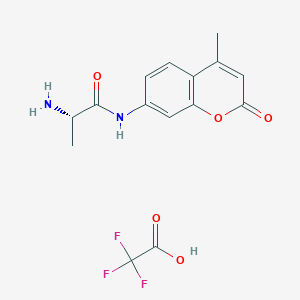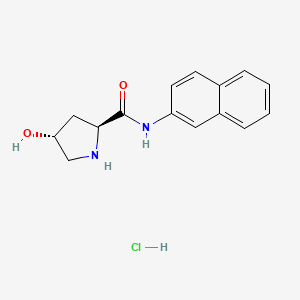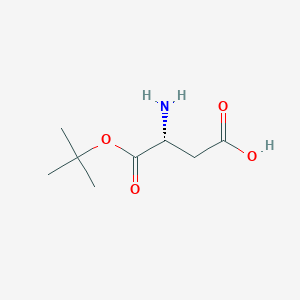
H-D-Asp-OtBu
説明
H-D-Asp-OtBu (3,5-dihydroxy-2-aminobutanoic acid) is a naturally occurring amino acid that has recently gained attention in the scientific community due to its potential uses in various applications. This review paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for H-D-Asp-OtBu.
科学的研究の応用
Hlaváček et al. (2009) utilized H-D-Asp(OtBu) in the synthesis of peptide hormones for studying their effects on oogenesis in insects, demonstrating the peptide's role in influencing egg development (Hlaváček et al., 2009).
Röder et al. (2010) discussed the use of N‐dicyclopropylmethyl aspartyl‐glycine synthone, which includes H-D-Asp(OtBu), to prevent aspartimide formation in peptide synthesis (Röder et al., 2010).
Mergler et al. (2005) investigated the aspartimide problem in Fmoc‐based solid-phase peptide synthesis (SPPS), using Fmoc‐Asp β‐(2,3,4‐trimethyl‐pent‐3‐yl) ester, including the standard Asp(OtBu), to improve the efficiency of long peptide or difficult sequence syntheses (Mergler et al., 2005).
Ruiz‐Gayo et al. (1990) explored the bioavailability of metabolically stable enkephalin analogues containing H-D-Asp(OtBu), indicating its potential for characterizing pharmacological responses after peripheral administration (Ruiz‐Gayo et al., 1990).
Yamada et al. (2012) described the microwave-assisted solid-phase synthesis of cyclic RGD peptides using H-Asp(OtBu), demonstrating its application in accelerating reactions in peptide synthesis (Yamada et al., 2012).
Huang et al. (2010) conducted a study involving the C-terminal domain of yeast oligosaccharyl transferase, where Asp(518) within the WWDYG signature motif was critical for the structure and function, highlighting the importance of aspartic acid derivatives in protein structure studies (Huang et al., 2010).
Mergler et al. (2003) again focused on the aspartimide problem in Fmoc‐based SPPS, utilizing Asp(OtBu) among other derivatives to study the sequence dependence of base‐catalysed aspartimide formation (Mergler et al., 2003).
Arnaud et al. (2010) used N(α)-Boc-l-Asp(OBn)-l-Lys(Z)-OtBu in the study of multidrug resistance P-glycoprotein, demonstrating the potential of aspartic acid derivatives in developing compounds that inhibit drug efflux (Arnaud et al., 2010).
Wu Hong-li (2005) conducted capillary zone electrophoresis for the resolution of enantiomers of N-Fmoc amino acids, including Fmoc-Asp(otBu)-OH, indicating the utility of aspartic acid derivatives in analytical chemistry (Wu Hong-li, 2005).
Németh et al. (1997) investigated the antiapoptotic effect of Z-D(OtBu)-Bmk, an intermediate of interleukin-lβ converting enzyme inhibitors, highlighting its role in apoptosis studies (Németh et al., 1997).
特性
IUPAC Name |
(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H,10,11)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWCNJZIFKBDJQ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Asp-OtBu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



